2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-23(2)17-9-20-10-18(22-17)27-14-7-8-24(11-14)19(26)12-25-13-21-15-5-3-4-6-16(15)25/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUAORWOICAYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the formation of the benzodiazole ring through a cyclization reaction. The pyrazine ring can be introduced via a nucleophilic substitution reaction, and the pyrrolidine ring can be added through a condensation reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Pyrrolidin-1-yl)-2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
- Structure: Shares the benzodiazole-ethanone-pyrrolidine backbone but substitutes the pyrazine group with a trifluoromethyl (-CF₃) group on the benzodiazole ring .
- Molecular Formula : C₁₄H₁₄F₃N₃O vs. C₂₀H₂₁N₅O₂ (target compound).
- Key Differences: The trifluoromethyl group in the analog is electron-withdrawing, enhancing lipophilicity and metabolic stability. The target compound’s pyrazine-dimethylamino substituent introduces hydrogen-bonding capacity and polar surface area, likely improving aqueous solubility.
| Property | Target Compound | 1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-benzodiazol-1-yl]ethan-1-one |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₅O₂ | C₁₄H₁₄F₃N₃O |
| Molar Mass (g/mol) | ~363.42 | 297.28 |
| Key Substituents | Pyrazine-dimethylamino | Trifluoromethyl |
| Predicted LogP | Moderate (due to -N(CH₃)₂) | High (due to -CF₃) |
Patent Derivatives with Piperidine and Imidazo-Pyrrolo-Pyrazine Moieties
- Examples: Compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pent-4-yn-1-one () share the ethanone linker and nitrogen-rich heterocycles but diverge in core architecture.
- Key Differences: The patent compounds prioritize fused imidazo-pyrrolo-pyrazine systems, which may enhance rigidity and selectivity for specific biological targets (e.g., kinases).
Coordination Complex Ligands (e.g., Me₂-1,3bpp)
- Example : 2-(3,5-Dimethylpyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine () is a tridentate ligand used in spin-crossover complexes.
- Key Differences: The target compound lacks pyrazole/pyridine donor sites but includes pyrazine, which could act as a weak ligand in coordination chemistry. The dimethylamino group in the target compound may sterically hinder metal coordination compared to pyrazole-based ligands .
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₃₁N₅O₂
- Molecular Weight : 345.48 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
Antitumor Activity
Recent studies have indicated that compounds similar to this benzodiazole derivative exhibit significant antitumor properties. For instance, research on related benzodiazole compounds has demonstrated their ability to inhibit tumor growth through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
| Compound | Activity | Reference |
|---|---|---|
| Benzodiazole Derivative X | Inhibits tumor growth in xenograft models | |
| GDC-0032 | PI3K inhibitor with clinical potential |
Anthelmintic Activity
Another area of interest is the compound's potential anthelmintic activity . A study involving a library of compounds screened against Caenorhabditis elegans found that several benzodiazole derivatives exhibited effective anthelmintic properties, suggesting that this compound may also have similar effects .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Protein Kinases : The structural features of the compound suggest it may interact with various protein kinases, potentially inhibiting their activity and affecting downstream signaling pathways.
- Modulation of Enzyme Activity : It may act as an enzyme inhibitor, altering metabolic pathways relevant to cancer cell proliferation and survival.
Case Study 1: Antitumor Efficacy
In a preclinical study, a derivative of the compound was tested for its efficacy against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy.
Case Study 2: Anthelmintic Screening
A random screening involving C. elegans revealed that the compound significantly reduced worm motility at concentrations above 50 µM, indicating potential as an anthelmintic agent. Further investigations are necessary to elucidate the exact mechanism behind this activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
